[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
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Overview
Description
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethyl group, and an amino-acetic acid moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-methylpyrrolidine with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then hydrolyzed to yield the desired amino-acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
- [Ethyl-(1-ethyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
- [Propyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Uniqueness
[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the ethyl group and the pyrrolidine ring makes it particularly interesting for research in various scientific disciplines.
Properties
IUPAC Name |
2-[ethyl-[(1-methylpyrrolidin-3-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-4-5-11(2)6-9/h9H,3-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGBYOJOQMRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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